molecular formula C14H17N3 B8355952 8-[1,4]Diazepan-1-yl-quinoline

8-[1,4]Diazepan-1-yl-quinoline

Cat. No. B8355952
M. Wt: 227.30 g/mol
InChI Key: FYBZLQFZRITFKE-UHFFFAOYSA-N
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Patent
US06337326B1

Procedure details

The title compound was prepared according to the procedure of Example 1, Step 6 except that 4-quinolin-8-yl-[1,4]diazepane-1-carboxylic acid tert-butyl ester was used in place of 4-(2-methoxy-phenyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester. Yield: 100%; 1H NMR (300 MHz, CDCl3): δ2.05 (pent, J=6.2 Hz, 2H), 3.11 (t, J=5.7, Hz, 2H), 3.31 (t, J=5.6 Hz, 2H), 3.68 (t, J=6.0 Hz, 2H), 3.75 (t, J=6.0 Hz, 2H), 4.47 (brs, 1H), 7.09 (dd, J=1.4, 7.4 Hz, 1H), 7.28-7.39 (m, 3H), 8.02 (dd, J=1.5, 7,5 Hz, 1H), 8.78 (d, J=1.4 Hz, 1H); IR (KBr, cm−1): 3309w; MS (ES) m/z (relative intensity): 228 (M++H, 60).
Name
4-quinolin-8-yl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3309w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][CH2:12][N:11]([C:15]2[CH:16]=[CH:17][CH:18]=[C:19]3[C:24]=2[N:23]=[CH:22][CH:21]=[CH:20]3)[CH2:10][CH2:9]1)=O)(C)(C)C.[K+].[Br-]>>[N:11]1([C:15]2[CH:16]=[CH:17][CH:18]=[C:19]3[C:24]=2[N:23]=[CH:22][CH:21]=[CH:20]3)[CH2:12][CH2:13][CH2:14][NH:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
4-quinolin-8-yl-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CCC1)C=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
3309w
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCCC1)C=1C=CC=C2C=CC=NC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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